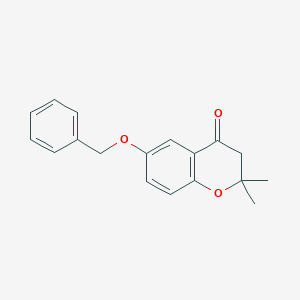

6-Benzyloxy-2,2-dimethylchroman-4-one

Description

Significance of the Chroman-4-one Pharmacophore in Medicinal Chemistry

The chroman-4-one pharmacophore is a key structural motif that imparts a diverse range of biological activities. nih.gov Its rigid framework, combined with the potential for substitution at various positions, allows for the fine-tuning of its pharmacological properties. This versatility has led to the identification of chroman-4-one derivatives with anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities, among others. nih.gov The ability of this scaffold to interact with a variety of biological targets underscores its importance as a foundational element in the design of new drugs.

Overview of Substituted Chroman-4-ones in Drug Discovery and Development

The strategic placement of different functional groups on the chroman-4-one skeleton has been a cornerstone of drug discovery efforts. nih.gov Substitutions on the aromatic ring (positions 5, 6, 7, and 8) and the heterocyclic ring (positions 2 and 3) can profoundly influence the molecule's potency, selectivity, and pharmacokinetic profile. For instance, the introduction of halogen atoms or other electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for sirtuin 2 (SIRT2) inhibition, an enzyme implicated in aging-related diseases. nih.gov Academic research has extensively explored these structure-activity relationships (SAR) to optimize the therapeutic potential of this class of compounds.

Rationale for Focused Research on 6-Benzyloxy-2,2-dimethylchroman-4-one Analogues

The specific focus on This compound in academic research stems from a logical combination of established structure-activity relationship principles.

The 2,2-dimethyl substitution: This feature, as seen in a library of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, provides a stable and synthetically accessible core. nih.govmdpi.com The gem-dimethyl group can also influence the molecule's conformation and lipophilicity, which are critical parameters for biological activity and membrane permeability. uevora.pt

The 6-position substitution: Research has demonstrated that substitution at the 6-position of the chroman-4-one ring is crucial for various biological activities. For example, it has been shown to be more important for SIRT2 inhibitory activity than substitution at the 8-position. nih.gov

The benzyloxy group: The introduction of a benzyloxy moiety is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. This group can participate in various non-covalent interactions with biological targets and can also modulate the compound's solubility and metabolic stability. For instance, benzyloxy-substituted quinolinones have been investigated as potent inhibitors of phosphodiesterase 3 (PDE3). nih.gov Furthermore, a study on 2-benzyl-5-(benzyloxy)-4H-chromen-4-one identified it as a promising anti-inflammatory agent. scispace.com

Therefore, the rationale for investigating this compound is based on the hypothesis that combining the stable 2,2-dimethylchroman-4-one scaffold with a biologically active benzyloxy group at the influential 6-position could lead to the discovery of novel compounds with significant therapeutic potential.

Scope and Objectives of Academic Investigations into Chroman-4-one Derivatives

The primary objectives of academic research into chroman-4-one derivatives, including analogues of this compound, are multifaceted and can be summarized as follows:

Synthesis and Characterization: To develop efficient and versatile synthetic routes to access a diverse library of substituted chroman-4-ones. This includes the structural elucidation and spectroscopic characterization of the synthesized compounds, as has been done for other 2,2-dimethylchroman-4-one derivatives. nih.govmdpi.com

Biological Evaluation: To screen these compounds for a wide range of biological activities, such as anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects. This often involves in vitro assays against specific cell lines or enzymes.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compounds and evaluate the impact of these changes on their biological activity. This allows for the identification of key structural features responsible for the observed effects and helps in the design of more potent and selective analogues.

Mechanism of Action Studies: To elucidate the molecular mechanisms by which the active chroman-4-one derivatives exert their biological effects. This can involve identifying their cellular targets and understanding their interactions at a molecular level.

The ultimate goal of these academic investigations is to identify promising lead compounds that can be further developed into novel therapeutic agents for the treatment of various diseases.

Detailed Research Findings

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the following table summarizes the known characteristics and the anticipated areas of investigation based on related compounds.

| Aspect of Research | Findings and Inferences for this compound |

|---|---|

| Synthesis | The synthesis would likely involve the reaction of a 4-benzyloxyphenol with 3,3-dimethylacrylic acid or its equivalent, followed by cyclization. The 2,2-dimethylchroman-4-one core is readily accessible. |

| Spectroscopic Data | Detailed 1H and 13C NMR data would be crucial for structural confirmation. Studies on other 6-substituted 2,2-dimethylchroman-4-ones have shown predictable substituent effects on the chemical shifts of the aromatic protons and carbons. nih.govmdpi.com |

| Potential Biological Activities | Based on analogues, potential activities include anti-inflammatory, antioxidant, and anticancer properties. The benzyloxy group may enhance these effects or introduce new ones, such as enzyme inhibition (e.g., PDE3, MAO-B, SIRT2). nih.govnih.govscispace.com |

| Structure-Activity Relationship (SAR) | Future SAR studies would likely explore modifications of the benzyloxy group (e.g., substitution on the phenyl ring) and variations at other positions of the chroman-4-one scaffold to optimize activity. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2,2-dimethyl-6-phenylmethoxy-3H-chromen-4-one |

InChI |

InChI=1S/C18H18O3/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

InChI Key |

XWROIWDXQLSBBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Benzyloxy 2,2 Dimethylchroman 4 One Analogues

General Principles of SAR Elucidation in Chroman-4-one Chemistry

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, with its activity profile being heavily dependent on the substitution pattern. acs.orgnih.govnih.gov The process of elucidating the SAR for chroman-4-one derivatives involves synthesizing a series of analogues by modifying specific positions on the core structure and assessing their biological effects. wikipedia.org This systematic approach helps to determine which chemical groups are essential for the desired biological effect. wikipedia.org

Key principles in the SAR of chroman-4-ones include:

Substitution Pattern: The position, nature, and size of substituents on both the aromatic ring (A) and the dihydropyran ring (B) dramatically influence biological activity. nih.govgu.se Modifications are commonly explored at the C-2, C-3, C-5, C-6, C-7, and C-8 positions. gu.se

Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of the substituents play a significant role. For instance, in the context of sirtuin 2 (SIRT2) inhibition, electron-poor chroman-4-ones generally exhibit greater potency than their electron-rich counterparts. nih.gov

Steric Factors: The size and shape of substituents can impact how the molecule fits into the binding site of a target protein. Bulky groups may either enhance binding through increased hydrophobic interactions or diminish activity due to steric hindrance. acs.orgnih.gov

Core Structure Integrity: The core chroman-4-one structure itself, particularly the carbonyl group at the C-4 position, is often crucial for activity. Modifications to this group, such as reduction to an alcohol, can lead to a significant loss of potency. acs.orggu.se

These principles are investigated through a combination of chemical synthesis, in vitro biological assays, and computational modeling to build a comprehensive understanding of how structural changes modulate the pharmacological effects of this class of compounds. wikipedia.orgacs.org

Influence of the 6-Benzyloxy Moiety on Biological Potency and Selectivity

The substituent at the 6-position of the chroman-4-one core is a critical determinant of biological activity. nih.gov The presence of a benzyloxy group at this position introduces a bulky, moderately lipophilic, and electronically distinct moiety that can significantly influence interactions with biological targets.

Studies on related quinolinone scaffolds have shown that a benzyloxy group can be a key feature for potent anticancer activity. nih.gov While direct SAR studies on a series of 6-substituted analogues of 6-benzyloxy-2,2-dimethylchroman-4-one are not extensively detailed in the provided literature, general findings for the 6-position on the chroman-4-one ring offer valuable insights. Research indicates that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for certain activities, such as SIRT2 inhibition. acs.orgnih.gov Conversely, an electron-donating methoxy group at the 6-position has been associated with lower yields in some synthetic routes and can alter the electronic nature of the aromatic ring. nih.gov

The benzyloxy group itself, as seen in other molecular contexts like O6-benzylguanine, serves as a critical component for interacting with target proteins. nih.govnih.gov In the case of this compound, this moiety could engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, thereby influencing both the potency and selectivity of the compound. The orientation and conformational flexibility of the benzyl (B1604629) group would also be key factors in determining the strength of these interactions.

Positional and Substituent Effects on the Chroman-4-one Core Activity

The biological activity of chroman-4-one derivatives is highly sensitive to the placement and nature of substituents around the core structure. Extensive SAR studies have mapped out the effects of various modifications. nih.gov

Aromatic Ring (Ring A) Substitutions:

Positions 6 and 8: These positions are frequently substituted. For SIRT2 inhibition, having substituents at both the 6- and 8-positions is often necessary for significant activity. nih.gov Larger substituents are generally preferred over smaller ones, and electron-withdrawing groups tend to enhance activity more than electron-donating ones. nih.gov A compound lacking a substituent at the 6-position was found to be significantly less potent than its substituted counterpart, highlighting the importance of this position. nih.gov

Position 5: The 5-position is ortho to the carbonyl group. In studies of antibacterial 4-chromanones, a hydroxyl group at the 5-position was found to enhance activity. acs.org

Position 7: Substitution at the C-7 position has also been explored. A fluorine atom at this position resulted in only weak inhibitory activity in one study. nih.gov However, in other contexts, such as homoisoflavonoids, modifications at the 7-position hydroxyl group were found to modulate antimicrobial activity. nih.gov

Heterocyclic Ring (Ring B) Substitutions:

Position 2: As discussed, the size and lipophilicity of substituents at C-2 are critical. An optimal alkyl chain length is often observed, and branching near the ring system or introducing bulky aromatic groups can decrease activity. acs.orgnih.gov

Position 3: Introduction of substituents at the C-3 position, such as through bromination, allows for the addition of various functional groups that can significantly alter the compound's properties and biological activities. gu.se Benzylidene substitution at C-3 has been shown to yield compounds with potent α-glucosidase inhibitory and antioxidant activities. nih.gov

Carbonyl Group at C-4:

The carbonyl group is a key pharmacophoric element. Its modification, for instance, by reduction to a hydroxyl group or complete removal, typically results in a dramatic loss of biological activity, indicating its essential role in target binding, likely through hydrogen bonding. acs.orggu.se

The following table summarizes key SAR findings for the chroman-4-one scaffold based on various studies:

| Position | Substituent/Modification | Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Alkyl chain (3-5 carbons) | Favorable | SIRT2 Inhibition | nih.gov |

| C-2 | Bulky/branched alkyl or aryl groups | Decreased activity | SIRT2 Inhibition | acs.orgnih.gov |

| C-3 | Benzylidene group | Potent activity | α-glucosidase inhibition | nih.gov |

| C-4 | Reduction of carbonyl (C=O) | Significant loss of activity | SIRT2 Inhibition | acs.orggu.se |

| C-5 | Hydroxy group | Enhanced activity | Antibacterial | acs.org |

| C-6 | Larger, electron-withdrawing groups | Favorable | SIRT2 Inhibition | nih.gov |

| C-6 & C-8 | Substitution required | Essential for activity | SIRT2 Inhibition | nih.gov |

| C-7 | Fluorine | Weak activity | SIRT2 Inhibition | nih.gov |

Computational Approaches for SAR Elucidation

Computational chemistry provides powerful tools to complement experimental SAR studies of chroman-4-one derivatives. These in silico methods allow for the rationalization of observed biological data and the prediction of activity for novel compounds, thus accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For chroman-4-one analogues, 3D-QSAR studies have been employed to build models based on pharmacophore hypotheses. researchgate.net These models can then be used to predict the inhibitory activity of newly designed compounds before their synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.net Docking studies with chroman-4-one derivatives have been used to understand key binding interactions, such as π-π stacking and hydrogen bonds, between the ligand and critical amino acid residues of the target protein. researchgate.net For example, computational analysis of 3-benzylidene chroman-4-one analogues identified excellent binding efficacy to target proteins associated with their antioxidant properties. tandfonline.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules. d-nb.info For 2,2-dimethylchroman-4-one (B181875) derivatives, DFT has been successfully used to predict NMR chemical shifts, which correlate with the electronic environment of the atoms and can help in understanding the transmission of substituent effects across the molecular scaffold. mdpi.com DFT can also be used to calculate properties like molecular electrostatic potential, which provides insights into the chemical reactivity and intermolecular interactions of the molecule. d-nb.info

These computational approaches provide a deeper understanding of the molecular basis of activity and are integral to modern SAR elucidation.

Pharmacophore Mapping and Ligand Design Strategies

Pharmacophore mapping is a crucial step in ligand-based drug design, where the essential three-dimensional arrangement of functional groups required for biological activity is identified. For chroman-4-one analogues, this process helps in designing new molecules with improved potency and selectivity.

A pharmacophore model for a series of (E)-3-Heteroarylidenechroman-4-ones with monoamine oxidase-B inhibitory activity was generated and identified key features: two hydrogen bond acceptors and one aromatic ring. researchgate.net This hypothesis serves as a template for designing new inhibitors.

Ligand design strategies based on SAR and pharmacophore models for the chroman-4-one scaffold include:

Scaffold Hopping and Decoration: Maintaining the core chroman-4-one scaffold while systematically altering the substituents at key positions (e.g., C-2, C-6, C-8) based on SAR data. gu.se

Fragment-Based Replacement: Using computational tools to replace specific fragments of a known active compound with other chemical groups to potentially improve binding affinity or other properties. jmbfs.org For example, replacing a hydrogen atom on an active 4-chromanone derivative with various fragments led to the design of novel derivatives with potentially higher binding affinity to the opioid receptor. jmbfs.org

Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to fit optimally within the binding site. Docking simulations can guide the placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes, as has been done for chroman-4-one derivatives targeting parasitic enzymes. nih.gov

By combining these strategies, medicinal chemists can rationally design novel this compound analogues with a higher probability of possessing the desired pharmacological profile.

Mechanistic Investigations of Biological Activities of 6 Benzyloxy 2,2 Dimethylchroman 4 One Analogues

Enzyme Inhibition Profiles and Kinetic Studies

Analogues based on the chroman-4-one framework have been extensively studied as inhibitors of several key enzymes implicated in a range of diseases. Kinetic studies and inhibition profiling reveal the specific mechanisms through which these compounds exert their effects.

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for managing Alzheimer's disease. Chroman-4-one derivatives have shown potent inhibitory activity against both enzymes.

Kinetic analyses, often employing Lineweaver-Burk plots, have revealed that these analogues can act through various inhibition mechanisms. For instance, certain chromone derivatives exhibit non-competitive inhibition against AChE. mdpi.com Molecular docking studies suggest that this is achieved by binding to an allosteric site near the peripheral anionic site (PAS) of the enzyme, rather than the catalytic active site (CAS) where acetylcholine is hydrolyzed. mdpi.comnih.gov In contrast, other related compounds, such as gem-dimethylchroman-4-amine derivatives, have been identified as mixed-type inhibitors of BuChE. researchgate.netnih.gov This mixed inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

The structural features of the chroman-4-one analogues play a significant role in their potency and selectivity. For example, benzylidene chroman-4-one derivatives have demonstrated potent activity against AChE, with IC50 values in the sub-micromolar range. nih.gov Docking studies for these compounds indicated that the chromenone ring orients towards the PAS, while other parts of the molecule, like a piperine moiety, occupy the CAS pocket. nih.gov The larger active site of BuChE compared to AChE allows for increased bulkiness of substituents on the chromanone scaffold, often leading to a preference for BuChE inhibition. nih.gov

Table 1: Cholinesterase Inhibition by Chroman-4-one Analogues

| Compound Class | Target Enzyme | IC50 Value (µM) | Inhibition Type | Binding Site Interaction |

| Benzylidene chroman-4-ones | AChE | 0.122 - 0.207 | - | PAS and CAS |

| Amino chromenone derivatives | BuChE | 0.65 - 2.63 | - | Favored by bulky substituents |

| gem-Dimethylchroman-4-amines | BuChE | 7.6 - 67 | Mixed | - |

| 3-Cyanochromone | AChE | 0.085 | Non-competitive | Near PAS |

| 7-Amino-3-methylchromone | AChE | 0.103 | Non-competitive | Near PAS |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that regulate neurotransmitter levels in the brain. Their inhibition is a key therapeutic strategy for neurological disorders like depression and Parkinson's disease. mdpi.com The chromanone scaffold is considered a promising framework for developing novel MAO inhibitors, particularly selective MAO-B inhibitors. scielo.brnih.gov

Kinetic studies have shown that chromenone derivatives can act as reversible and competitive inhibitors of MAOs. nih.govresearchgate.net For example, two chromenones isolated from a marine-derived Streptomyces sp. were found to be potent MAO inhibitors; one was a selective, competitive inhibitor of MAO-A, while the other was a low-selectivity, competitive inhibitor of both MAO-A and MAO-B. nih.govresearchgate.net The reversibility of these inhibitors was confirmed through dialysis experiments, which showed recovery of MAO activity. nih.govresearchgate.net

The benzyloxy pharmacophore has been identified as a crucial moiety for the MAO inhibitory activity of chromanone analogues. researchgate.net Molecular docking studies have provided insights into the binding interactions responsible for MAO-B activity, highlighting interactions with key residues such as TYR:435, TYR:326, CYS:172, and GLN:206. mdpi.com Structure-activity relationship (SAR) studies indicate that substitutions on the chromone ring are critical for selectivity between the MAO-A and MAO-B isoforms. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by Chromenone Analogues

| Compound | Target | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Selectivity Index (SI) |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 0.94 ± 0.28 | Competitive | 10.0 (vs. MAO-B) |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-A | 6.92 | 3.57 ± 0.60 | Competitive | 2.02 (vs. MAO-A) |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 1.89 ± 0.014 | Competitive | 2.02 (vs. MAO-A) |

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target in oncology.

Screening of chromenone libraries led to the identification of highly potent and selective DNA-PK inhibitors, such as NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one). Kinetic studies revealed that this compound exhibits an ATP-competitive inhibition mechanism. This means it competes with ATP for binding to the kinase domain of the enzyme, thereby preventing the phosphorylation of downstream targets.

Further investigations have shown that the inhibition of DNA-PK by these compounds is stereospecific. The biological activity of atropisomeric chromenone derivatives resides almost exclusively in one enantiomer, highlighting a precise structural requirement for effective binding to the enzyme. The downstream effects of DNA-PK inhibition include a reduction in the activation of other kinases, such as AKT, which is a known phosphorylation target of DNA-PK and is required for T cell activity. This suggests that beyond direct DNA repair inhibition, these compounds can also modulate cellular signaling pathways.

Table 3: DNA-PK Inhibition by Chromenone Analogues

| Compound | IC50 (nM) | Inhibition Mechanism |

| NU7441 | 14 | ATP-competitive |

| DA-143 | 2.5 | ATP-competitive |

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes. Several studies have evaluated chromone and chromanone derivatives as α-glucosidase inhibitors.

Kinetic analyses of flavone and chromanone derivatives have demonstrated non-competitive and mixed-type inhibition of α-glucosidase. nih.gov For example, the synthetic flavone derivative 2-(benzo[d]dioxol-5-yl)-4H-chromen-4-one (BDC) was found to be a non-competitive inhibitor. This suggests it binds to an allosteric site on the enzyme, a different location from the active site where the substrate binds. In silico docking studies support this, showing BDC interacting with the enzyme at a site distinct from that of the competitive inhibitor acarbose. Other kinetic studies on related compounds have revealed mixed competitive and non-competitive inhibition.

A series of 3-benzylidene-4-chromanone derivatives showed potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. These findings indicate that the chromanone scaffold is a promising template for the development of new agents for managing type 2 diabetes.

Table 4: α-Glucosidase Inhibition by Chromone and Chromanone Analogues

| Compound Class/Name | IC50 (µM) | Inhibition Type |

| 2-(benzo[d]dioxol-5-yl)-4H-chromen-4-one (BDC) | <27.6 | Non-competitive |

| 3-Benzylidene-4-chromanone derivative (Compound 12) | 15 | - |

| 3-Benzylidene-4-chromanone derivative (Compound 14) | 25 | - |

| 3-Benzylidene-4-chromanone derivative (Compound 18) | 28 | - |

| Chromone-isatin derivative (Compound 6j) | 3.18 ± 0.12 | - |

| Bavachalcone | 15.35 µg/mL | Mixed competitive/non-competitive |

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids and plays a role in regulating fatty acid oxidation. It exists in two isoforms, ACC1 and ACC2. Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.

Spirochromanone derivatives have been identified as potent inhibitors of ACC. Mechanistic studies have shown that compounds like NDI-010976 act as allosteric inhibitors of both ACC1 and ACC2. Allosteric inhibition involves the binding of the inhibitor to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. Computational studies suggest that these inhibitors preferentially interact with the biotin carboxylase (BC) and carboxyl transferase (CT) domains of the human ACC enzyme. The development of ACC inhibitors based on a chromanone lead structure has led to compounds with improved metabolic stability while retaining potent inhibition of both ACC isoforms.

Table 5: Acetyl-CoA Carboxylase (ACC) Inhibition by Chromanone Analogues

| Compound Class | Target | Mechanism |

| Spirochromanone derivatives | ACC1 & ACC2 | Allosteric |

| NDI-010976 | ACC1 & ACC2 | Allosteric |

| Spirocyclic pyrazololactams | ACC1 & ACC2 | Potent Inhibition |

Antimicrobial Action Mechanisms

The rise of microbial resistance necessitates the discovery of new antimicrobial agents. Chroman-4-one derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Studies have evaluated these compounds against microorganisms such as Staphylococcus epidermidis, Pseudomonas aeruginosa, Candida albicans, and Aspergillus flavus. The minimum inhibitory concentration (MIC) is a key measure of potency, and several chroman-4-one derivatives have shown MIC values ranging from 64 to 1024 µg/mL.

The precise mechanisms of antimicrobial action are under investigation, with molecular modeling providing valuable insights. For Candida albicans, distinct mechanisms have been proposed for different chroman-4-one analogues. One compound is suggested to potentially inhibit cysteine synthase, while others may target HOG1 kinase and fructose-bisphosphate aldolase (FBA1). These proteins are crucial for fungal virulence and survival.

Structure-activity relationship studies have begun to elucidate the chemical features necessary for antimicrobial activity. For instance, the introduction of a benzyl (B1604629) group at a specific position was found to confer antifungal activity to a previously inactive precursor chroman-4-one. Conversely, adding alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity. For antibacterial activity against Gram-positive bacteria, SAR analysis revealed that a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions of the chromanone scaffold enhance potency.

Table 6: Antimicrobial Activity of Chroman-4-one Analogues

| Compound Class/Number | Target Microorganism(s) | MIC (µg/mL) | Proposed Mechanism of Action (in C. albicans) |

| Chroman-4-one analogues | Bacteria and Fungi | 64 - 1024 | - |

| Compound 1 | Candida species | Potent | Potential inhibition of cysteine synthase |

| Compound 2 | Candida species | Potent | Potential targeting of HOG1 kinase and FBA1 |

| Compound 21 | Candida species | Potent | Potential targeting of HOG1 kinase and FBA1 |

| 5,7-dihydroxy-4-chromanones | Methicillin-resistant S. aureus (MRSA) | 3.13 - 6.25 | Enhanced by long aliphatic alkyl chains at 2-position |

Antibacterial Activity Pathways

Chroman-4-one analogues have demonstrated notable antibacterial properties, although the precise mechanisms are multifaceted and can vary depending on the specific structural modifications of the molecule. nih.gov A primary pathway involves the disruption of bacterial cell membrane integrity. nih.gov Some derivatives are thought to interfere with essential enzymatic processes within the bacteria or disrupt energy transduction pathways. mdpi.com The presence of certain substituents on the chromanone scaffold can enhance these effects; for example, meta-methoxylated derivatives have shown potent activity against microorganisms like Staphylococcus epidermidis. mdpi.com Research on related heterocyclic compounds suggests that the mechanism may also involve the inhibition of bacterial translation pathways or the function of efflux pumps, which are cellular transporters that expel antibiotics from the bacterial cell. nih.gov

Table 1: Antibacterial Activity of Selected Chroman-4-one Analogues

| Compound | Target Organism | Activity/Mechanism |

|---|---|---|

| 3-benzylidene-4-chromanone | Gram-positive & Gram-negative bacteria | Significant antibacterial activity noted. nih.gov |

| 2-vinylchroman-4-one (meta-methoxylated) | S. epidermidis, MRSA | Potent activity observed. mdpi.com |

| Disubstituted chroman-4-one (with two methyl groups) | Gram-positive & Gram-negative bacteria | MIC of 256 μg/mL. mdpi.com |

This table is interactive. Click on the headers to sort.

Antifungal Activity Mechanisms

The antifungal action of chroman-4-one analogues is often attributed to their ability to interfere with the fungal cell membrane. nih.govresearchgate.net One proposed mechanism is the disruption of membrane permeability, leading to the leakage of essential cellular components like nucleotides. researchgate.net For instance, the compound (E)-benzylidene-chroman-4-one is believed to exert its fungicidal effect against Candida species by targeting the plasma membrane. nih.gov Additionally, some homoisoflavonoid derivatives of chroman-4-one have shown superior antifungal activity compared to their precursors, particularly against Candida albicans, Nakaseomyces glabratus, and Candida tropicalis. mdpi.com Molecular modeling studies suggest that these compounds may inhibit key fungal enzymes such as cysteine synthase, HOG1 kinase, and FBA1, which are crucial for fungal virulence and survival. mdpi.com

Table 2: Antifungal Activity of Selected Chroman-4-one Analogues

| Compound | Target Organism | MIC | Possible Mechanism of Action |

|---|---|---|---|

| (E)-benzylidene-chroman-4-one | Candida spp. | 264.52 μM to 4232.44 μM | Action on the plasma membrane. nih.gov |

| Homoisoflavonoid derivative | C. albicans, N. glabratus, C. tropicalis | Not specified | Better activity than precursor. mdpi.com |

| 7-Hydroxychroman-4-one derivative (Compound 3) | C. albicans | 128 μg/mL | Not specified. mdpi.com |

This table is interactive. Click on the headers to sort.

Antitubercular Activity Mechanisms

Analogues of chroman-4-one have emerged as promising agents against Mycobacterium tuberculosis. researchgate.netnih.gov A series of 4H-chromen-4-one derivatives, developed through scaffold morphing of a benzofuran compound, have shown activity against both drug-sensitive and multidrug-resistant tuberculosis strains. nih.gov One potential mechanism of action is the inhibition of polyketide synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov Other studies on related coumarin derivatives have shown that compounds with longer alkyl chains exhibit optimal inhibitory activity against M. tuberculosis H37Rv. nih.gov

Table 3: Antitubercular Activity of Selected Chroman-4-one Analogues

| Compound Series | Target | Activity |

|---|---|---|

| 4H-chromen-4-one derivatives (e.g., 8d) | Drug-sensitive and multidrug-resistant M. tuberculosis | Active, with modest in vivo efficacy. nih.gov |

| Spiro‐[chromane‐2,4′‐piperidin]‐4(3H)‐one derivatives (e.g., PS08) | M. tuberculosis H37Ra | Significant inhibition with MIC of 3.72 μM. researchgate.net |

| 7-O-alkoxy-4-methylumbelliferone derivatives (nonyl and decyl chains) | M. tuberculosis H37Rv | Optimum inhibitory activity with MIC of 3.13 µg/mL. nih.gov |

This table is interactive. Click on the headers to sort.

Anti-inflammatory Signaling Modulation Pathways

Chroman-4-one derivatives have been shown to modulate inflammatory responses through various signaling pathways. nih.gov A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govtandfonline.com By suppressing this pathway, these compounds can downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govtandfonline.com This leads to a reduction in the inflammatory response. For example, certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK pathways. nih.govtandfonline.com

Mechanisms in Neurodegenerative Disease Therapeutics

In the context of neurodegenerative disorders, chroman-4-one analogues act as multi-target-directed ligands. nih.govnih.gov One of the primary mechanisms is the inhibition of enzymes such as sirtuin 2 (SIRT2), which is implicated in aging-related diseases like neurodegenerative disorders. nih.gov Additionally, these compounds can inhibit monoamine oxidase B (MAO-B), an enzyme involved in the progression of Alzheimer's and Parkinson's diseases. researchgate.net Chromone-based derivatives have also been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters, and to prevent the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.gov

Table 4: Neurotherapeutic Activity of Selected Chroman-4-one Analogues

| Compound | Target Enzyme/Process | IC50 Value |

|---|---|---|

| 2-alkyl-chroman-4-one (n-propyl chain) | SIRT2 | 10.6 μM |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 5.58 μM |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 μM |

| 2-chromonecarboxylic acid hybrid | BuChE | 511 nM |

This table is interactive. Click on the headers to sort.

Anticarcinogenic Mechanisms

The anticarcinogenic properties of chroman-4-one analogues are linked to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, the compound 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, isolated from Eupatorium fortunei, has shown cytotoxic effects. nih.gov A related dibenzofuran derivative from the same plant was found to induce apoptosis in A549 and MCF-7 cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov Other 3-benzylidene-chroman-4-one derivatives have demonstrated cytotoxicity against various breast cancer cell lines. researchgate.net The mechanism is thought to involve the induction of apoptosis, as confirmed by acridine orange/ethidium bromide staining. researchgate.net

Antiviral Action Pathways

Chroman-4-one analogues have demonstrated potential as antiviral agents, particularly against coronaviruses and Chikungunya virus. researchgate.netnih.gov For coronaviruses, a key target is the 3C-like protease (3CLpro), an essential enzyme for viral replication. nih.gov Flavonoids with a chromen-4-one core, such as Baicalein, have been shown to strongly inhibit the activity of SARS-CoV-2 3CLpro. nih.gov In the case of Chikungunya virus, certain 2-aryl-4H-chromen-4-one derivatives have been identified as potent inhibitors. researchgate.net Molecular docking simulations suggest that these compounds interact with the Chikungunya virus nsP2 protease, another crucial enzyme for viral replication. researchgate.net

Table 5: Antiviral Activity of Selected Chroman-4-one Analogues

| Compound | Target Virus | Target Enzyme | IC50 |

|---|---|---|---|

| Baicalein | SARS-CoV-2 | 3CLpro | >50% inhibition at 25 μg/mL |

| 2-(thiophen-2-yl)-4H-chromen-4-one | Chikungunya virus | nsP2 protease | 0.44 μM |

| 2-(pyridin-3-yl)-4H-chromen-4-one | Chikungunya virus | nsP2 protease | 0.45 μM |

This table is interactive. Click on the headers to sort.

Antidiabetic Activity Mechanisms

The therapeutic potential of 6-benzyloxy-2,2-dimethylchroman-4-one and its analogues in the management of diabetes is underpinned by a variety of complex biochemical interactions. Research has illuminated several key mechanisms through which these compounds exert their antidiabetic effects. These mechanisms range from the inhibition of key digestive enzymes to the modulation of critical cellular signaling pathways that regulate glucose and lipid metabolism. The primary modes of action identified include the inhibition of carbohydrate-hydrolyzing enzymes, agonism of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), activation of the AMP-activated protein kinase (AMPK) pathway, and the subsequent stimulation of glucose transporter 4 (GLUT4) translocation.

Inhibition of Carbohydrate-Digesting Enzymes

A primary strategy in managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. Key enzymes in this process are α-amylase and α-glucosidase, which break down complex carbohydrates into absorbable monosaccharides. Chroman-4-one derivatives have been identified as effective inhibitors of these enzymes. By blocking their activity, these compounds slow the release of glucose into the bloodstream, thereby mitigating sharp spikes in blood sugar levels after meals. indexcopernicus.com

Studies on a series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov For instance, certain derivatives exhibited potent α-glucosidase inhibition with IC50 values lower than that of acarbose, a standard antidiabetic drug. nih.gov

Table 1: Inhibitory Activity of Chromene Analogues against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μg/mL) |

|---|---|---|

| Derivative 2 | 1.76 ± 0.01 | 0.548 ± 0.02 |

| Derivative 9 | 1.08 ± 0.02 | 2.44 ± 0.09 |

| Acarbose (Standard) | 0.43 ± 0.01 | 0.604 ± 0.02 |

Data sourced from a study on 6-sulfonamide-2H-chromene derivatives. nih.gov

Further mechanistic investigations through enzyme kinetic analysis have revealed that these analogues often act as non-competitive inhibitors of α-glucosidase. researchgate.netmdpi.com This mode of inhibition suggests that the compounds bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. mdpi.comnih.gov This is determined through analyses such as the Lineweaver-Burk plot. nih.govipb.ac.id

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism

PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and carbohydrate metabolism. mdpi.com PPAR-γ, in particular, is a well-established target for antidiabetic drugs, as its activation enhances insulin sensitivity in peripheral tissues. mdpi.comnih.gov Thiazolidinediones (TZDs), a class of antidiabetic drugs, function primarily as PPAR-γ agonists. mdpi.com

Research has shown that chroman-4-one derivatives can also function as potent PPAR-γ agonists. An in vitro PPAR-γ transactivation assay with chromene-6-sulfonamide derivatives revealed significant activity, indicating their potential to improve insulin sensitivity and glucose metabolism through this pathway. nih.gov The activity of some derivatives was found to be comparable to or even greater than that of the standard drug, Pioglitazone. nih.gov

Table 2: PPAR-γ Transactivation Activity of Chromene Analogues

| Compound | PPAR-γ Activity IC50 (μg/mL) |

|---|---|

| Derivative 2 | 3.152 ± 0.03 |

| Derivative 9 | 3.706 ± 0.32 |

| Pioglitazone (Standard) | 4.884 ± 0.29 |

Data reflects the potential of chromene derivatives to act as PPAR-γ agonists. nih.gov

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. nih.govfrontiersin.org Activation of AMPK leads to a cascade of events that promote ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes. semanticscholar.org In the context of diabetes, AMPK activation is beneficial as it enhances glucose uptake in skeletal muscle, suppresses glucose production (gluconeogenesis) in the liver, and stimulates fatty acid oxidation. nih.govfrontiersin.org

Several chromanone analogues have been shown to exert their antidiabetic effects by activating the AMPK pathway. nih.govnih.gov For example, HM-Chromanone was found to significantly activate AMPK in both skeletal muscle and liver tissues of mice on a high-fat diet. researchgate.net This activation leads to downstream effects such as the phosphorylation of forkhead box protein O1 (FOXO1), which in turn reduces the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby suppressing hepatic glucose production. nih.gov Furthermore, activated AMPK can phosphorylate and inactivate glycogen synthase kinase 3β (GSK3β), leading to the activation of glycogen synthase and promoting glycogen synthesis. nih.govresearchgate.net

Stimulation of GLUT4 Translocation

The uptake of glucose from the bloodstream into muscle and adipose tissue is primarily mediated by the glucose transporter type 4 (GLUT4). frontiersin.org In response to insulin, GLUT4-containing vesicles translocate from intracellular storage sites to the plasma membrane, a critical step for maintaining glucose homeostasis. nih.govfrontiersin.orgnih.gov Defects in this process are a hallmark of insulin resistance.

The activation of both the PI3K/Akt and AMPK signaling pathways can trigger GLUT4 translocation. nih.govnih.gov Studies have demonstrated that chromanone compounds can stimulate this process. A new chromanone isolated from Portulaca oleracea was shown to significantly increase glucose uptake in 3T3-L1 adipocytes by promoting the translocation of GLUT4 to the cell surface. nih.gov This effect was linked to the compound's ability to activate both the PI3K/Akt and AMPK pathways. nih.gov The increase in glucose uptake was significantly diminished when cells were treated with inhibitors of PI3K or AMPK, confirming the central role of these pathways in the compound's mechanism of action. nih.gov

Computational Chemistry and Molecular Modeling of 6 Benzyloxy 2,2 Dimethylchroman 4 One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target, providing insights into the molecular basis of their interaction. nih.gov For derivatives of the chroman-4-one scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating structure-activity relationships. gu.segu.se

The prediction of the binding mode of 6-Benzyloxy-2,2-dimethylchroman-4-one within a target's active site is the primary goal of molecular docking. This process involves sampling a vast number of orientations and conformations of the ligand within the binding pocket and scoring them based on their energetic favorability.

For related chromone and chromanone structures, docking studies have successfully predicted interactions with various enzymes. For instance, studies on N-(benzyloxy)-chromone-carboxamides identified key interactions within the active site of the COX-2 enzyme. Similarly, docking of 4-chromanone derivatives into the μ-opioid receptor revealed critical binding interactions, such as Pi-Pi stacking with aromatic residues like TRP318 and hydrogen bonds with serine residues. jmbfs.org

In a hypothetical docking of this compound, the benzyloxy group would be expected to form significant interactions. The phenyl ring of the benzyl (B1604629) group could engage in Pi-Pi stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues in the active site. The ether oxygen might act as a hydrogen bond acceptor. The carbonyl group at the 4-position of the chromanone core is a key hydrogen bond acceptor, an essential feature for potent inhibitory activity. nih.govacs.org The 2,2-dimethyl groups, while limiting conformational flexibility, contribute to the steric profile of the molecule, influencing its fit within the binding pocket.

Table 1: Predicted Interactions from Molecular Docking of Chroman-4-one Analogs

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 4-Chromanone Derivatives | μ-Opioid Receptor | TRP318, SER53, SER55 | Pi-Pi Stacking, H-Bond | jmbfs.org |

| Chromane Analogues | Cyclooxygenase-2 (COX-2) | Not Specified | Ligand-Protein Interaction | researchgate.net |

| Quinazolin-2,4-diones | COVID-19 Main Protease | Not Specified | H-Bond | ekb.eg |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. preprints.org MD simulations model the atomic-level movements of the protein and ligand, providing a more dynamic and realistic view of the binding interactions in a simulated physiological environment. ksu.edu.sa

For a complex involving this compound, an MD simulation would track the conformational changes of both the ligand and the protein. Key metrics analyzed during an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand. Less fluctuation in the ligand and key active site residues indicates stable binding. ksu.edu.sa

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking pose, confirming their importance for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

Studies on other complex heterocyclic systems have used MD simulations of up to 100 nanoseconds to confirm the stability of docked poses and ligand behavior within the binding cavity. preprints.orgksu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For chroman-4-one derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govacs.org

The development of a QSAR model involves several steps:

Data Set Preparation: A series of chroman-4-one analogs with experimentally determined biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, E-State keys) and 3D descriptors (e.g., steric and electrostatic fields). nih.govresearchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or Artificial Neural Networks (ANN) are used to build a mathematical equation correlating the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov

For chroman-4-ones, structure-activity relationship (SAR) studies have shown that even minor structural changes can markedly affect activity. nih.govacs.org For example, the length and branching of an alkyl chain at the 2-position, or the presence of the carbonyl group, are critical for activity against certain targets like Sirtuin 2 (SIRT2). nih.govacs.org A QSAR model for this compound and its analogs would likely identify descriptors related to the size and electronic properties of the substituent at the 6-position as important variables for predicting activity.

Table 2: Common Descriptors and Methods in QSAR Modeling

| Descriptor Type | Examples | Statistical Method | Reference |

| 2D Descriptors | E-State-keys, LUMO, Molecular Weight | Genetic Function Approximation (GFA) | researchgate.net |

| 3D Descriptors | Steric and Electrostatic Fields (MFA) | Comparative Molecular Field Analysis (CoMFA) | researchgate.net |

| Various | Physicochemical, Topological, Electronic | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) | nih.gov |

De Novo Design Principles for Chroman-4-one Based Therapeutics

The chroman-4-one framework is considered a privileged scaffold in drug design. nih.gov This means it is a molecular structure that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for developing new therapeutics. gu.segu.se De novo design principles leverage this scaffold to create novel molecules with desired therapeutic properties.

Key design principles for chroman-4-one based therapeutics include:

Scaffold-Based Design: The chroman-4-one core is used as a rigid framework to orient functional groups in specific spatial arrangements, mimicking the necessary pharmacophoric features of a natural ligand or known inhibitor. gu.sesemanticscholar.org For example, it has been used as a scaffold to develop peptidomimetics. gu.segu.se

Structure-Based Design: Using the 3D structure of a target protein obtained from X-ray crystallography or homology modeling, new substituents are designed to fit into specific sub-pockets of the active site to enhance binding affinity and selectivity. Docking results for a lead compound can highlight desirable and undesirable regions for steric bulk or charge, guiding the modification process. jmbfs.org

Fragment-Based Growth: Small molecular fragments can be "grown" or linked from the chroman-4-one core. Synthetic modifications at the 2-, 3-, 6-, and 8-positions have been explored to develop selective inhibitors for targets like the Sirt2 enzyme. gu.segu.se The introduction of the benzyloxy group at the 6-position is an example of such a modification to explore specific interactions with a target.

Conformational Analysis and Stereochemical Impact on Biological Activity

Stereochemistry and molecular conformation play a pivotal role in biological activity, as they dictate how a molecule interacts with its chiral biological target. nih.gov While this compound is achiral due to the gem-dimethyl substitution at the C2 position, the conformation of the dihydropyranone ring is critical.

Conformational analysis helps to determine the low-energy, and therefore most populated, shapes of the molecule. For the chroman-4-one ring, a "sofa" or "half-chair" conformation is typical. The orientation of substituents can be significantly affected by the ring's conformation. Studies on related chroman-4-ones have shown that conformational changes in the ring system can lead to a loss of activity, likely by altering the orientation of key functional groups like the carbonyl oxygen. nih.govacs.org

For this compound, the orientation of the large benzyloxy group relative to the plane of the chromanone ring system is of particular importance. Different rotational conformations (rotamers) of this group could present different surfaces for interaction with a receptor, potentially leading to varied binding affinities. While stereoisomers are not a factor for this specific molecule, in chiral chroman-4-ones, different enantiomers often exhibit significantly different biological activities, a phenomenon that can be attributed to stereoselective uptake or differential binding at the target site. nih.gov

In Silico Prediction of Pharmacokinetic Profiles

Early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development. shd-pub.org.rs In silico tools provide a rapid and cost-effective way to predict the pharmacokinetic profile of drug candidates like this compound from their molecular structure alone. researchgate.netresearchgate.net

A typical in silico ADME profile includes the prediction of several key parameters:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. ekb.eg

Absorption: Prediction of gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can affect the free concentration of a drug, while BBB penetration is critical for CNS-acting drugs. nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for anticipating drug-drug interactions. nih.gov

Excretion: Prediction of properties related to clearance from the body.

Various software platforms, such as SwissADME, ADMETlab 2.0, and ADMET Predictor, are used to generate these predictions. shd-pub.org.rsnih.gov For this compound, its relatively high molecular weight and lipophilicity due to the benzyloxy group would be key factors influencing its predicted ADME profile.

Table 3: Key In Silico Predicted Pharmacokinetic Parameters

| Parameter | Description | Importance | Reference |

| Lipinski's Rule of Five | Set of rules to evaluate drug-likeness and oral bioavailability. | Predicts potential for oral administration. | ekb.eg |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects free drug concentration and distribution. | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross from the bloodstream into the brain. | Essential for CNS targets; can be an unwanted side effect for others. | nih.gov |

| CYP450 Substrate/Inhibitor | Predicts interaction with key metabolic enzymes. | Important for predicting metabolism and drug-drug interactions. | nih.gov |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates potential for oral absorption. | shd-pub.org.rs |

Advanced Analytical Characterization of 6 Benzyloxy 2,2 Dimethylchroman 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chroman-4-one derivatives, providing detailed information about the carbon-hydrogen framework. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments are utilized to unambiguously assign all proton and carbon signals. researchgate.netmdpi.com

In the ¹H NMR spectrum of 2,2-dimethylchroman-4-one (B181875) derivatives, the gem-dimethyl protons at the C2 position typically appear as a sharp singlet around 1.40–1.50 ppm. mdpi.com The methylene (B1212753) protons at the C3 position are observed as a singlet around 2.70 ppm, influenced by the adjacent carbonyl group and the ring oxygen. mdpi.com For 6-Benzyloxy-2,2-dimethylchroman-4-one, the benzylic methylene protons (O-CH₂-Ph) would present a characteristic singlet, while the protons of the benzyl (B1604629) group and the aromatic part of the chromanone scaffold would appear in the aromatic region of the spectrum. The substitution pattern on the aromatic ring dictates the coupling constants (J values) and splitting patterns, which are critical for confirming the regiochemistry. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. nih.gov The carbonyl carbon (C4) is typically found significantly downfield. No significant substituent effect is generally observed on the chemical shifts of the methylene group at C3 or the methyl groups at C2. mdpi.com Two-dimensional NMR techniques are particularly useful for establishing connectivity between protons and carbons, resolving overlapping signals, and confirming through-space proximities, which is crucial for complex analogues. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted 2,2-Dimethylchroman-4-one Scaffolds

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~78-80 |

| 2-CH₃ | ~1.45 (s, 6H) | ~26-27 |

| 3 | ~2.70 (s, 2H) | ~48-50 |

| 4 | - | ~191-192 |

| 4a | - | ~117-118 |

| 5 | Aromatic Region | Aromatic Region |

| 6 | Aromatic Region | Aromatic Region |

| 7 | Aromatic Region | Aromatic Region |

| 8 | Aromatic Region | Aromatic Region |

| 8a | - | ~160-161 |

Note: Data are generalized based on published values for 2,2-dimethylchroman-4-one derivatives. mdpi.com Specific shifts for this compound will vary. 's' denotes a singlet.

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization method commonly used for chroman-4-one derivatives, often yielding the protonated molecule [M+H]⁺. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.commdpi.com For this compound (C₂₄H₂₂O₃), HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). researchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. nih.gov This analysis provides valuable structural information as the molecule breaks apart in a predictable manner upon collision-induced dissociation, helping to confirm the connectivity of the core structure and substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone in the six-membered ring, which typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org Other key absorptions include C-H stretching vibrations for the aliphatic methyl and methylene groups (below 3000 cm⁻¹) and the aromatic rings (above 3000 cm⁻¹). youtube.commasterorganicchemistry.com The presence of the ether linkages (C-O-C) in the chroman ring and the benzyloxy group will give rise to characteristic stretching bands in the fingerprint region (approximately 1000-1300 cm⁻¹). libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |

| C-H (Aromatic) | Stretch | >3000 | Medium |

| C-H (Aliphatic) | Stretch | <3000 | Medium-Strong |

| C=C (Aromatic) | Stretch | ~1450-1600 | Medium |

| C-O (Ether) | Stretch | ~1000-1300 | Strong |

Note: Values are approximate and based on typical ranges for the specified functional groups. libretexts.orglibretexts.org

X-ray Crystallography for Definitive Structural Determination and Absolute Configuration

X-ray crystallography provides the most definitive structural information, yielding precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.net For novel chroman-4-one analogues, obtaining a single crystal suitable for X-ray diffraction analysis can unequivocally confirm the molecular structure and connectivity. researchgate.net

In cases where chiral centers are present in analogues, X-ray crystallography is the gold standard for determining the absolute configuration (R/S notation) of the stereocenters. gu.se For instance, the crystal structure of a chroman-4-one inhibitor in complex with an enzyme has been solved at high resolution, providing critical insights into its binding mode. nih.gov Although obtaining suitable crystals can be challenging, the resulting data is unparalleled in its detail and accuracy. gu.se

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures. nih.govyoutube.com High-Performance Liquid Chromatography (HPLC) is routinely used to determine the purity of this compound, typically showing a single major peak for a pure sample.

For chroman-4-one analogues that are chiral, Chiral HPLC is a critical technique for separating the enantiomers. gu.se This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel, Chiralpak), are commonly employed for the resolution of flavonoid enantiomers, a class of compounds that includes chroman-4-ones. nih.govresearchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. researchgate.net The ability to separate and isolate individual enantiomers is vital, as they often exhibit different biological activities. researchgate.net

Thermal Stability Characterization

The thermal stability of a compound is an important physicochemical property. Thermogravimetric Analysis (TGA) is used to evaluate this stability by measuring the change in mass of a sample as a function of temperature. researchgate.net A TGA analysis of this compound would reveal its decomposition temperature, defined as the temperature at which significant mass loss begins. This provides insight into the compound's stability under thermal stress. Additionally, Differential Scanning Calorimetry (DSC) can be used to identify phase transitions such as melting points and to further investigate the thermal behavior of the material. researchgate.net

Future Directions and Translational Research Perspectives for Chroman 4 One Derivatives

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of chroman-4-one derivatives is undergoing a significant transformation towards more environmentally friendly and sustainable methods. nih.gov Traditional synthetic routes often rely on harsh reagents and generate considerable hazardous waste, prompting the development of greener alternatives. nih.gov Innovations in this area are focused on the use of non-toxic catalysts, sustainable raw materials, and milder reaction conditions to minimize the ecological footprint. nih.gov

Recent advancements include the use of microwave irradiation and ultrasound-assisted synthesis, which can accelerate reaction times and improve yields while reducing energy consumption. nih.gov The exploration of environmentally benign solvents and catalyst-free approaches are also gaining traction. nih.gov For instance, visible-light-promoted synthesis is emerging as a powerful tool for constructing the chroman-4-one skeleton under mild conditions. rsc.org These green chemistry approaches not to only offer benefits in terms of scalability and cost-effectiveness but also align with the growing demand for sustainable practices in the pharmaceutical industry. nih.gov The continued development of these methodologies will be crucial for the efficient and responsible production of chroman-4-one derivatives.

Design and Discovery of Multi-Target Directed Ligands for Complex Diseases

The traditional "one-target, one-drug" approach is often insufficient for treating complex and multifactorial diseases like Alzheimer's and cancer. This has led to a paradigm shift towards the development of multi-target-directed ligands (MTDLs), and the chroman-4-one scaffold is proving to be a valuable framework for this strategy. researchgate.netuautonoma.cl The inherent structural versatility of chroman-4-ones allows for the incorporation of various pharmacophores, enabling a single molecule to interact with multiple biological targets. cancer.gov

For neurodegenerative diseases such as Alzheimer's, researchers are designing chroman-4-one derivatives that can simultaneously inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govfrontiersin.org This dual inhibition can address both the symptomatic and neuroprotective aspects of the disease. frontiersin.org For example, novel flavonoid-based compounds have been synthesized that exhibit potent AChE inhibitory activity along with antioxidant properties and the ability to inhibit the formation of advanced glycation end products (AGEs). nih.gov These multi-target compounds offer the potential for synergistic therapeutic effects and a more holistic treatment approach for complex pathologies. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for chroman-4-one derivatives. nih.gov These computational tools can analyze vast datasets to identify novel therapeutic targets, predict the biological activity of new compounds, and optimize molecular structures for enhanced efficacy and safety. mdpi.com

Exploration of Emerging Biological Targets for Chroman-4-one Scaffolds

The therapeutic potential of chroman-4-one derivatives extends beyond their well-established activities. Researchers are actively exploring new biological targets for this versatile scaffold, opening up possibilities for treating a wider range of diseases. researchgate.net The chroman-4-one framework serves as a privileged structure that can be modified to interact with a variety of proteins and enzymes. cancer.govnih.gov

One area of emerging interest is the targeting of enzymes involved in parasitic diseases. For instance, chroman-4-one analogues have been shown to inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei and Leishmania major, suggesting their potential as antiparasitic agents. nih.gov Additionally, functionalized chroman-4-one derivatives are being developed as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme, which is implicated in cancer and neurodegenerative diseases. gu.se The identification and validation of these novel targets will continue to expand the therapeutic applications of the chroman-4-one scaffold.

Development of Novel Prodrug Strategies for Enhanced Delivery and Efficacy

Optimizing the pharmacokinetic properties of chroman-4-one derivatives is crucial for their clinical success. Novel prodrug strategies are being developed to improve their solubility, stability, and targeted delivery, thereby enhancing their therapeutic efficacy and minimizing potential side effects. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

Q & A

Basic: What are the standard synthetic routes for 6-Benzyloxy-2,2-dimethylchroman-4-one and its derivatives?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation of 7-hydroxy-2,2-dimethylchroman-4-one derivatives with substituted aromatic aldehydes in the presence of a base (e.g., KOH in ethanol) to form chalcone intermediates. Subsequent cyclization using agents like 1-bromo-3,3-dimethylbutan-2-one yields benzofuran-fused chroman-4-one derivatives . For example, 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one reacts with aldehydes to form chalcones, which are cyclized with 1-bromo-3,3-dimethylbutan-2-one to achieve yields of 73–90% .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for confirming proton and carbon environments, respectively (e.g., distinguishing benzyloxy substituents at C6 and dimethyl groups at C2) .

- Mass Spectrometry (GC-MS/HRMS): To verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis: Ensures purity and matches empirical formulas .

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions, as demonstrated for structurally similar chroman-4-one derivatives .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Optimization variables include:

- Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates at elevated temperatures (120°C) .

- Catalyst Loading: Ru-based catalysts (e.g., 2 mol% complex) improve cyclization efficiency .

- Temperature and Time: Prolonged heating (20 hours) at 120°C maximizes chalcone conversion .

- Substituent Effects: Electron-donating groups on aromatic aldehydes (e.g., methoxy) increase chalcone stability and cyclization yields .

Basic: What biological activities have been reported for this compound derivatives?

Methodological Answer:

Derivatives exhibit:

- Antiplatelet Activity: Inhibition of arachidonic acid-induced aggregation in vitro (e.g., 6-acetyl-2,2-dimethylchroman-4-one) .

- Antimicrobial Properties: Benzofuran-fused derivatives show efficacy against Gram-positive bacteria via membrane disruption assays .

- Antioxidant Effects: Radical scavenging activity in DPPH assays, linked to hydroxyl and benzyloxy substituents .

Advanced: How do structural modifications influence the biological activity of chroman-4-one derivatives?

Methodological Answer:

- Substituent Position: Benzyloxy groups at C6 enhance antiplatelet activity by mimicking arachidonic acid’s hydrophobic tail .

- Electron-Withdrawing Groups: Chloro or nitro substituents on the benzyl ring improve antimicrobial potency by increasing electrophilicity .

- Hybrid Scaffolds: Fusion with benzofurans amplifies antioxidant activity due to extended π-conjugation and radical stabilization .

Advanced: How should researchers address contradictions in reported biological activity data for chroman-4-one derivatives?

Methodological Answer:

- Assay Standardization: Discrepancies in antiplatelet activity (e.g., IC₅₀ values) may arise from variations in platelet isolation protocols or agonist concentrations .

- Purity Verification: Use HPLC to rule out impurities affecting biological outcomes .

- Structural Confirmation: X-ray crystallography or 2D NMR ensures correct stereochemistry, which critically impacts activity .

Advanced: What strategies are effective for enantioselective synthesis of chroman-4-one derivatives?

Methodological Answer:

- Chiral Catalysts: Ru complexes with chiral ligands (e.g., L1 in ) induce asymmetry during cyclization .

- Resolution Techniques: Diastereomeric salt formation or chiral column chromatography separate enantiomers for S-configured derivatives, as seen in crystal structures .

Basic: What analytical challenges arise in characterizing chroman-4-one derivatives, and how are they resolved?

Methodological Answer:

- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) to quantify impurities .

- Structural Ambiguity: Overlapping NMR signals for dimethyl groups are resolved via DEPT-135 or HSQC experiments .

- Crystallization Difficulties: Slow evaporation from DMF yields single crystals suitable for X-ray analysis .

Advanced: How can computational modeling enhance the study of chroman-4-one derivatives?

Methodological Answer:

- Docking Studies: Predict binding to cyclooxygenase-1 (COX-1) for antiplatelet derivatives using AutoDock Vina .

- DFT Calculations: Optimize ground-state geometries and assess frontier molecular orbitals to explain antioxidant reactivity .

- MD Simulations: Model interactions with bacterial membranes to rationalize antimicrobial activity .

Advanced: What novel derivatives of this compound are promising for future research?

Methodological Answer:

- Benzofuran-Fused Derivatives: Exhibit dual antimicrobial and antioxidant activities (e.g., compounds 6a–j in ) .

- Halogenated Analogues: 6-Chloro or 6-bromo substitutions improve metabolic stability and target affinity .

- Hybrid Molecules: Conjugation with quinazolinones or morpholine units ( ) expands therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.